![molecular formula C14H14F8N2O B387752 N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbutanamide](/img/structure/B387752.png)
N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbutanamide is a complex organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbutanamide include:
- N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C14H14F8N2O |
|---|---|
Molecular Weight |
378.26g/mol |
IUPAC Name |
N-[2-(2,4-difluoroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H14F8N2O/c1-7(2)5-11(25)24-12(13(17,18)19,14(20,21)22)23-10-4-3-8(15)6-9(10)16/h3-4,6-7,23H,5H2,1-2H3,(H,24,25) |
InChI Key |
OETVREQTKQDLGD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C=C(C=C1)F)F |
Canonical SMILES |
CC(C)CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


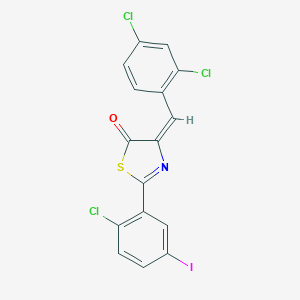
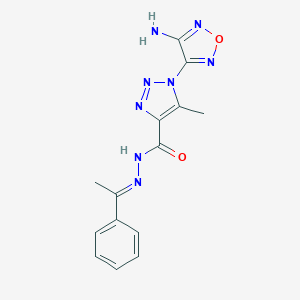
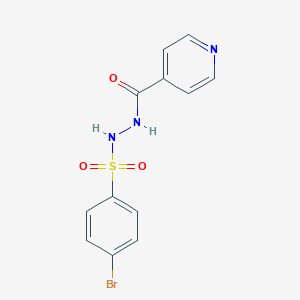
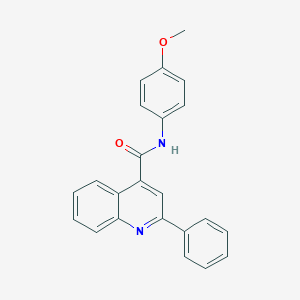
![Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B387679.png)
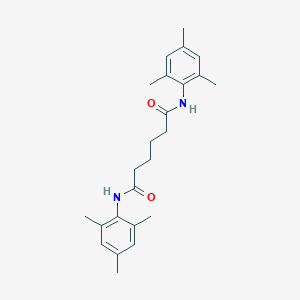
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B387683.png)
![1-[(4-methylphenyl)sulfonyl]-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide](/img/structure/B387685.png)
![(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide](/img/structure/B387686.png)
![Ethyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B387687.png)
![2,4-dihydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B387690.png)
![2-[(2-ethoxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B387691.png)
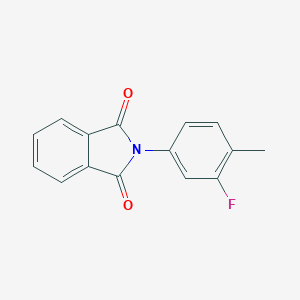
![2-[(5-Bromo-2-hydroxybenzylidene)amino]benzamide](/img/structure/B387694.png)
